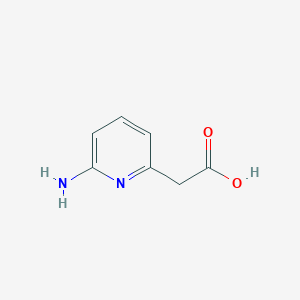

2-(6-Aminopyridin-2-yl)acetic acid

Übersicht

Beschreibung

2-(6-Aminopyridin-2-yl)acetic acid is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is used in research and is considered a heterocyclic building block .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in the formation of 2-substituted pyridines .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H8N2O2 . Further structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in the one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles . This process is facilitated by the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Research on compounds structurally related to 2-(6-Aminopyridin-2-yl)acetic acid, such as fluroxypyr (a pyridine herbicide), has contributed to the understanding of crystal structures and molecular interactions. Studies have shown that in the crystal of fluroxypyr, various hydrogen bonds and weak π–π interactions connect chains of molecules into a three-dimensional network, which could be relevant for similar compounds like this compound (Park et al., 2016).

Synthesis and Structural Studies

The synthesis and structural studies of related compounds, such as (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, have been explored. These compounds are derived from 2-aminopyridines and have been studied for their molecular conformations in solution and crystal form, offering insights that may be applicable to the study of this compound (Chui et al., 2004).

Reactivity and Synthesis

The reactivity of 2-aminopyridine, a structural component of this compound, has been a subject of study. Research has investigated the synthesis of compounds like ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, demonstrating the potential for diverse chemical reactions involving 2-aminopyridine (Asadi et al., 2021).

Ligand Applications in Chemistry

The 4-carboxy-1,8-naphthyrid-2-yl moiety, closely related to the this compound structure, has been identified as a valuable ligand component in chemistry. It promotes lower energy electronic absorption in metal complexes and provides a useful tether for anchoring ligands to semiconductor surfaces (Zong et al., 2008).

Proton Transfer Studies

Studies on 2-aminopyridine have explored the ground and excited-state double proton transfer in the 2-aminopyridine/acetic acid system. This research has implications for understanding proton transfer mechanisms in compounds like this compound (Hung et al., 2003).

Fluorescent Chemosensor Development

The development of fluorescent chemosensors using compounds structurally similar to this compound has been an area of research. For instance, dimethylfuran tethered 2-aminopyridine-3-carbonitriles have been discovered as fluorescent chemosensors for ions like Fe3+ and picric acid (Shylaja et al., 2020).

Safety and Hazards

The compound is labeled with a warning signal word . The precautionary statements associated with it include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 . The hazard statements include H302, H312, and H332 .

Relevant Papers Several papers have been published on the synthesis and properties of 2-(6-Aminopyridin-2-yl)acetic acid and related compounds . These papers provide valuable insights into the compound’s synthesis, anti-inflammatory effects, and structure-activity relationships .

Wirkmechanismus

The compound “2-(6-Aminopyridin-2-yl)acetic acid” is an organic compound . It is a solid substance with white or near-white crystals . It slightly dissolves in water but can dissolve better in organic solvents . This compound has a neutral pH value and is odorless . It has weak acidity and is prone to hydrolysis .

The preparation method of “this compound” is usually obtained by acylation reaction of 6-aminopyridine . A common acylating reagent is acetic anhydride, and the reaction conditions are generally basic, with appropriate temperatures and reaction times .

In terms of safety, “this compound” is relatively safe under normal use conditions, but basic laboratory safety operations still need to be followed . Direct contact with skin and eyes may cause irritation and inflammation . Appropriate personal protective equipment should be worn during operation, including laboratory gloves, goggles, and lab coats .

Eigenschaften

IUPAC Name |

2-(6-aminopyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZVFUNJVYGZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10658117 | |

| Record name | (6-Aminopyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339195-51-6 | |

| Record name | 6-Amino-2-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339195-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Aminopyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[3,2-C]pyridin-3-amine](/img/structure/B1519955.png)

![2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1519972.png)

![3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1519973.png)